5-Fluoro-2-(phenylsulfonyl)-1H-indole
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Overview
Description
5-Fluoro-2-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(phenylsulfonyl)-1H-indole typically involves the introduction of a fluorine atom and a phenylsulfonyl group into the indole core. One common method is the electrophilic aromatic substitution reaction, where the indole is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and product purity. Continuous-flow reactors can provide enhanced mass and heat transfer rates, leading to higher efficiency and safety compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(phenylsulfonyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivatives with reduced functional groups.
Scientific Research Applications
5-Fluoro-2-(phenylsulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its overall biological activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated indole derivative with potential biological activity.
5-Fluoro-2-nitrobenzotrifluoride: A fluorinated aromatic compound used as an intermediate in pharmaceutical synthesis
Uniqueness
5-Fluoro-2-(phenylsulfonyl)-1H-indole is unique due to the combination of the fluorine atom and the phenylsulfonyl group, which can significantly enhance its chemical stability and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H10FNO2S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C14H10FNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H |
InChI Key |
NNQKBTXEXZASNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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